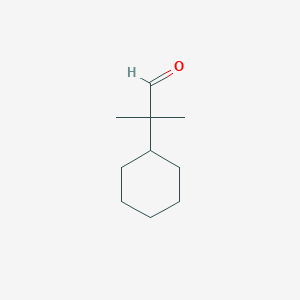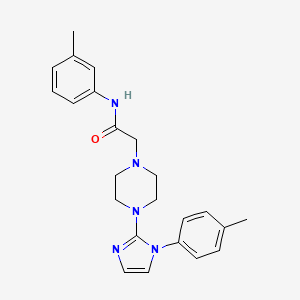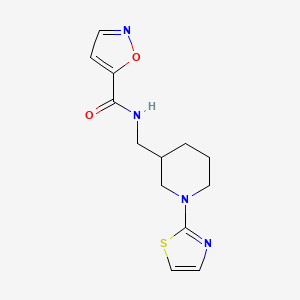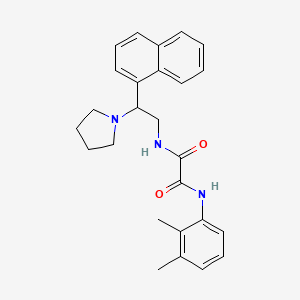![molecular formula C16H19N3O4 B2376304 [3-((3,5-ジメチルフェニル)アミノ)カルボニル]-6-オキソ-5,6-ジヒドロピリダジン-1(4H)-イル]酢酸メチル CAS No. 1260633-31-5](/img/structure/B2376304.png)
[3-((3,5-ジメチルフェニル)アミノ)カルボニル]-6-オキソ-5,6-ジヒドロピリダジン-1(4H)-イル]酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate is a complex organic compound with a unique structure that combines a pyridazinone core with a dimethylphenyl group
科学的研究の応用
Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for the treatment of various diseases, including cancer and infectious diseases.
Industry: In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable hydrazine derivative to form the corresponding hydrazide. This intermediate is then cyclized under acidic or basic conditions to yield the pyridazinone core. The final step involves esterification with methyl chloroacetate to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
化学反応の分析
Types of Reactions
Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
作用機序
The mechanism of action of methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazinone derivatives and compounds with similar structural motifs, such as:
Pyridazinone derivatives: These compounds share the pyridazinone core and may exhibit similar reactivity and properties.
Dimethylphenyl derivatives: Compounds with the dimethylphenyl group may have comparable chemical behavior and applications.
Uniqueness
Methyl [3-{[(3,5-dimethylphenyl)amino]carbonyl}-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
methyl 2-[3-[(3,5-dimethylphenyl)carbamoyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-6-11(2)8-12(7-10)17-16(22)13-4-5-14(20)19(18-13)9-15(21)23-3/h6-8H,4-5,9H2,1-3H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYYNLJGKUDBMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)CC2)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)
![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)

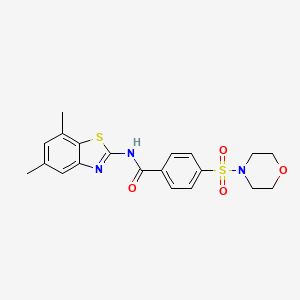
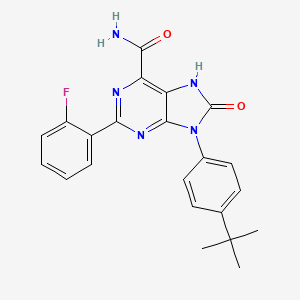
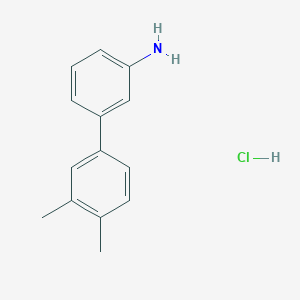
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-methanesulfonyl-4,5-dihydro-1H-imidazole](/img/structure/B2376230.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)
